molecular formula C47H64N4O12 B610483 Rifapentine CAS No. 61379-65-5

Rifapentine

Cat. No. B610483
CAS RN: 61379-65-5
M. Wt: 877.04
InChI Key: WDZCUPBHRAEYDL-GZAUEHORSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rifapentine is an antibiotic used in combination with other medicines to treat active or inactive (latent) tuberculosis . It is also used to keep inactive (latent) TB from becoming active in adults and children who are at least 2 years old . It works by inhibiting DNA-dependent RNA polymerase activity in susceptible cells .


Molecular Structure Analysis

The crystal structure and molecular arrangement of Rifapentine have been determined using X-ray diffraction (XRD) method . It crystallizes in the monoclinic system with a space group P21 .


Physical And Chemical Properties Analysis

Rifapentine has been characterized through various techniques such as FTIR, NMR, XRD, MASS, UV VISIBLE . It is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF) .

Scientific Research Applications

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Rifapentine is used in the treatment of tuberculosis. It has shown higher bacteriostatic and bactericidal activities especially against intracellular bacteria growing in human monocyte-derived macrophages . It inhibits DNA-dependent RNA polymerase in susceptible strains of M. tuberculosis .

Methods of Application or Experimental Procedures

In a study, solubilization of rifapentine with human serum albumin (HSA) was used to produce a water-miscible form consisting of a colloidal suspension of particles of size 538 ± 9 nm . Dilution of the suspension more than 20-fold led to dissociation of the aggregates formed during solubilization procedure, producing a transparent solution .

Results or Outcomes

Studies of the activity against the pathogen of tuberculosis, Mycobacterium tuberculosis H37Rv, in a model of acute infection in Balb/c mice showed that the water-miscible form of rifapentine given intravenously had high activity against mycobacteria, comparable with the activity of rifapentine substance, decreasing mycobacterial loadings in the parenchymatous organs from 10^6 – 10^7 to 10^2 – 10^3 cfu/organ .

Shortening the Treatment of Drug-Susceptible Tuberculosis

Specific Scientific Field

Infectious Diseases

Summary of the Application

Rifapentine is being studied for its potential to shorten the treatment duration of drug-susceptible tuberculosis (DS-TB) .

Methods of Application or Experimental Procedures

The ORIENT trial is a multicenter, randomized controlled, open-label, phase II/III, non-inferiority trial involving DS-TB patients to evaluate the safety and efficacy of short-term regimens compared with the standardized six-month treatment regimen . In stage 1, corresponding to a phase II trial, a total of 400 patients are randomly divided into four arms, stratified by site and the presence of lung cavitation .

Results or Outcomes

The primary efficacy endpoint is the proportion of favorable outcomes at 78 weeks after the first dose for both two stages . This trial will contribute to the optimal dose of rifapentine in the Chinese population and suggest the feasibility of the short-course treatment regimen containing high-dose rifapentine and moxifloxacin for DS-TB .

Treatment of Latent Tuberculosis Infection (LTBI)

Specific Scientific Field

Infectious Diseases

Summary of the Application

Rifapentine is a key component for the treatment of latent infection with Mycobacterium tuberculosis (LTBI) . It is the backbone of newer regimens that are shorter and easier to complete than the previous standard of care .

Methods of Application or Experimental Procedures

The 3-month combination of weekly rifapentine and isoniazid has overall similar effectiveness and safety profile, but higher treatment completion rates, compared to previously used regimens . More recently, an even shorter regimen consisting of daily rifapentine and isoniazid for 30 days has shown promising results for treatment of LTBI among people living with HIV .

Results or Outcomes

This regimen was approved in 2014 by the US FDA and is recommended in the latest World Health Organization (WHO) guidelines for the treatment of LTBI . It has also been endorsed as an alternative regimen for the prevention of tuberculosis by the WHO for HIV-negative individuals .

Treatment of Pulmonary Tuberculosis

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Rifapentine, a synthetic derivative of rifampicin developed in 1965, has interesting pharmacological properties, including a long terminal half-life (13 h, compared to 2–3 h for rifampicin) and promising bactericidal activity against Mycobacterium tuberculosis . It was approved in 1998 by the US Food and Drug Administration (FDA) for the treatment of pulmonary tuberculosis .

Methods of Application or Experimental Procedures

A phase III multicenter, randomized, controlled clinical trial has shown a 4-month regimen including daily rifapentine and moxifloxacin to be non-inferior to the standard of care treatment for rifampicin-susceptible tuberculosis .

Results or Outcomes

These unprecedented results have been celebrated by the global scientific community, as they represent the first successful attempt at shortening tuberculosis treatment below 6 months .

Treatment of Drug-Resistant Tuberculosis

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Rifapentine is being studied for its potential to treat drug-resistant tuberculosis . The use of higher and more frequent doses of rifapentine was shown to achieve higher cure rates with a satisfactory safety profile, even at doses up to 20 mg/kg/day .

Methods of Application or Experimental Procedures

In the ORIENT trial, a multicenter, randomized controlled, open-label, phase II/III, non-inferiority trial, investigational arms include 3 short-term regimens with rifapentine 10 mg/kg, 15 mg/kg, and 20 mg/kg . A combination of rifapentine, isoniazid, pyrazinamide, and moxifloxacin is administered for 17 or 26 weeks in rifapentine arms .

Results or Outcomes

The primary efficacy endpoint is the proportion of favorable outcomes at 78 weeks after the first dose for both two stages . This trial will contribute to the optimal dose of rifapentine in the Chinese population and suggest the feasibility of the short-course treatment regimen containing high-dose rifapentine and moxifloxacin for drug-resistant tuberculosis .

Treatment of Intracellular Bacterial Infections

Specific Scientific Field

Microbiology

Summary of the Application

Rifapentine has shown higher bacteriostatic and bactericidal activities especially against intracellular bacteria growing in human monocyte-derived macrophages . It inhibits DNA-dependent RNA polymerase in susceptible strains of M. tuberculosis .

Methods of Application or Experimental Procedures

Rifapentine binds to MTB’s DNA-dependent RNA even with low enzyme activity, as seen with dormant mycobacteria . Rifapentine accumulates in human granulomas with intracellular/extracellular ratios of 24:1 .

Results or Outcomes

This ratio of intracellular/extracellular penetration of rifapentine is about four to fivefold higher than that of rifampin . This suggests that rifapentine could be more effective in treating intracellular bacterial infections.

Safety And Hazards

Rifapentine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

There are ongoing studies and research on Rifapentine, focusing on its clinical effects, pharmacokinetics, and potential new applications .

properties

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H64N4O12/c1-24-13-12-14-25(2)46(59)49-37-32(23-48-51-20-18-50(19-21-51)31-15-10-11-16-31)41(56)34-35(42(37)57)40(55)29(6)44-36(34)45(58)47(8,63-44)61-22-17-33(60-9)26(3)43(62-30(7)52)28(5)39(54)27(4)38(24)53/h12-14,17,22-24,26-28,31,33,38-39,43,53-57H,10-11,15-16,18-21H2,1-9H3,(H,49,59)/b13-12+,22-17+,25-14-,48-23+/t24-,26+,27+,28+,33-,38-,39+,43+,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZCUPBHRAEYDL-GZAUEHORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C6CCCC6)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H64N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041115
Record name Rifapentine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

877.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Rifapentine has shown higher bacteriostatic and bactericidal activities especially against intracellular bacteria growing in human monocyte-derived macrophages. Rifapentine inhibits DNA-dependent RNA polymerase in susceptible strains of M. tuberculosis. Rifapentine acts via the inhibition of DNA-dependent RNA polymerase, leading to a suppression of RNA synthesis and cell death.
Record name Rifapentine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01201
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Rifapentine

CAS RN

61379-65-5
Record name Rifapentine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061379655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rifapentine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01201
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rifapentine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rifapentine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.021
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIFAPENTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJM390A33U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
B Jarvis, HM Lamb - Drugs, 1998 - Springer
… in rifapentine recipients during follow-up. The excess relapses in the rifapentine group ap… (the major metabolite of rifapentine) did not enhance the activity of rifapentine in this model. …
Number of citations: 76 link.springer.com
ME Temple, MC Nahata - Journal of Pharmacy Technology, 2000 - journals.sagepub.com
… accepted doses, rifapentine was slightly less effective than rifampin. The most significant drug interaction with rifapentine involves indinavir. Adverse events of rifapentine may occur less …
Number of citations: 68 journals.sagepub.com
SS Munsiff, C Kambili, SD Ahuja - Clinical infectious diseases, 2006 - academic.oup.com
… Because administration of rifapentine is new for many physicians, a review is in order. We … of rifapentine, suggest an algorithm for it use, and discuss future prospects for rifapentine. …
Number of citations: 75 academic.oup.com
O Alfarisi, WA Alghamdi, MH Al-Shaer… - Expert Review of …, 2017 - Taylor & Francis
… The current rifamycins used in the treatment of tuberculosis (TB) include rifampin, rifapentine… of this article is on rifampin and rifapentine for the treatment of latent tuberculosis infection (…
Number of citations: 49 www.tandfonline.com
N Rastogi, KS Goh, M Berchel… - Journal of Antimicrobial …, 2000 - academic.oup.com
… ; however, rifapentine was somewhat more … rifapentine and 25-O-desacetylrifapentine, although the MICs of rifabutin in this case were somewhat lower than the MICs of rifapentine…
Number of citations: 67 academic.oup.com
XF Gao, J Li, ZW Yang, YP Li - The International journal of …, 2009 - ingentaconnect.com
OBJECTIVE: To evaluate the efficacy and safety of rifapentine (RPT) vs. rifampicin (RMP) for the treatment of pulmonary tuberculosis (PTB).DESIGN: Systematic review of randomised …
Number of citations: 31 www.ingentaconnect.com
SE Dorman, P Nahid, EV Kurbatova… - … England Journal of …, 2021 - Mass Medical Soc
… from 13 countries, we compared two 4-month rifapentine-based regimens with a standard 6-month … was replaced with rifapentine; in the other, rifampin was replaced with rifapentine and …
Number of citations: 293 www.nejm.org
ME Villarino, NA Scott, SE Weis, M Weiner… - JAMA …, 2015 - jamanetwork.com
… perform rifapentine pharmacokinetics … rifapentine for this study and has donated more than $2.5 million to the CDC Foundation to supplement available US federal funding for rifapentine …
Number of citations: 221 jamanetwork.com
A Jindani, TS Harrison, AJ Nunn… - … England Journal of …, 2014 - Mass Medical Soc
… , followed by 4 months of moxifloxacin and rifapentine (1200 mg) administered weekly. … rifapentine absorption is improved when administered with a meal, 12 each dose of rifapentine …
Number of citations: 476 www.nejm.org
JD Marshall, S Abdel-Rahman, K Johnson… - The Pediatric …, 1999 - journals.lww.com
… of rifapentine and 25-desacetyl rifapentine has not been … of rifapentine and its active metabolite, 25-desacetyl rifapentine, in adolescents who received a single oral dose of rifapentine. …
Number of citations: 16 journals.lww.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.